molecular formula C17H17FN2O2 B2978719 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1049442-92-3

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2978719
CAS No.: 1049442-92-3
M. Wt: 300.333
InChI Key: FFLYRQOGIUPEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound of significant interest in early-stage pharmacological research, particularly in the field of oncology. This molecule is a derivative of the 1,2-dihydropyridine-3-carboxamide chemical class, which has been identified in scientific literature as a promising scaffold for the development of potent and selective protein kinase inhibitors . Kinases are enzymes critical for various cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Compounds with this core structure have demonstrated efficacy in inhibiting key receptor tyrosine kinases, such as the Met kinase superfamily (also known as c-Met) . The Met signaling pathway is a validated therapeutic target for invasive tumor growth, as its activation induces cell migration, invasion, and proliferation . Related analogues have shown promising oral efficacy in preclinical models, leading to advanced development stages . The structural features of this compound—including the 1-(4-fluorophenyl) group and the dihydropyridin-2-one core—are associated with improved kinase selectivity and favorable physicochemical properties in related molecules, making it a valuable candidate for probing biological mechanisms and structure-activity relationships (SAR) . Researchers can utilize this compound as a key intermediate or tool compound in hit-to-lead optimization campaigns aimed at developing novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-20-10-2-3-14(16(20)22)15(21)19-11-17(8-9-17)12-4-6-13(18)7-5-12/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLYRQOGIUPEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H17_{17}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 284.32 g/mol

The presence of a cyclopropyl group and a 4-fluorophenyl moiety contributes to its unique pharmacological profile.

Research indicates that this compound acts primarily as a selective inhibitor of specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The introduction of the cyclopropyl group is believed to enhance the compound's binding affinity to target enzymes, thereby increasing its biological efficacy.

Antitumor Activity

In a study involving human gastric carcinoma xenografts (GTL-16), the compound demonstrated complete tumor stasis following oral administration. This was attributed to its ability to inhibit the Met kinase pathway, which is often overactive in various cancers .

Case Studies and Research Findings

StudyFindings
GTL-16 Xenograft Model Demonstrated complete tumor stasis with oral administration of the compound, indicating strong antitumor potential .
Kinase Inhibition Study Identified as a potent inhibitor of Met kinase; modifications in substitution patterns improved potency and solubility .
Antioxidant Activity Related compounds have shown antioxidant properties; further studies are needed to assess the specific activity of this compound .

Pharmacokinetics and Safety

Preclinical studies suggest favorable pharmacokinetic properties for this compound. Its bioavailability and metabolic stability indicate that it could progress into phase I clinical trials with an acceptable safety profile .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Compound 1: N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

  • Core Structure : Shares the 1,2-dihydropyridine-3-carboxamide scaffold with the target compound.
  • Key Differences :
    • Substituents : The benzyl group at position 1 is substituted with 2-chloro-6-fluorophenyl, introducing two halogens instead of the target’s cyclopropylmethyl-4-fluorophenyl.
    • Amide Attachment : The carboxamide is linked to a 4-acetylphenyl group, which may increase steric bulk compared to the target’s cyclopropane-linked alkyl chain.
  • Impact : The chloro and fluoro substituents could enhance halogen bonding but reduce metabolic stability due to increased molecular weight (430.45 g/mol vs. the target’s calculated 301.3 g/mol).

Compound 2 (DM-20): N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide

  • Core Structure: Features a pyrrole carboxamide fused with a dihydropyridinone ring, diverging from the target’s simpler dihydropyridine core.
  • Key Differences: Substituents: A 4-(trifluoromethyl)benzyl group replaces the cyclopropylmethyl-4-fluorophenyl, offering enhanced electron-withdrawing effects. Modifications: Methoxy and methyl groups on the dihydropyridinone may improve solubility but reduce membrane permeability.

Compound 3: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

  • Core Structure : Utilizes a furo[2,3-b]pyridine scaffold instead of dihydropyridine, altering electronic properties.
  • Key Differences: Substituents: Retains a 4-fluorophenyl group but incorporates a trifluoroethylamino moiety and a 1-methylcyclopropylcarbamoyl group.
  • Impact : The furopyridine core may confer rigidity, improving selectivity but reducing synthetic accessibility.

Physicochemical and Pharmacological Data Comparison

Parameter Target Compound Compound 1 Compound 2 (DM-20) Compound 3
Molecular Formula C₁₇H₁₈FN₂O₂* C₂₂H₁₇ClF₂N₂O₃ Not reported Not reported
Molecular Weight (g/mol) 301.3* 430.45 ~470.48† ~615.56†
Key Substituents Cyclopropylmethyl-4-FPh 2-Cl-6-F-benzyl 4-CF₃-benzyl 4-FPh, CF₃CH₂NH
Core Heterocycle 1,2-Dihydropyridine 1,2-Dihydropyridine Pyrrole + dihydropyridinone Furo[2,3-b]pyridine

*Calculated from IUPAC name; †Estimated based on structural analysis.

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve the 3D structure to confirm the cyclopropane ring geometry and substituent orientations. Compare with analogs like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify substituent positions and coupling constants (e.g., J values for cyclopropane protons typically 5–10 Hz) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and compare with crystallographic data to validate conformers .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed to mitigate off-target effects?

Advanced Research Question

  • Enzyme Inhibition : Screen against kinases or proteases (e.g., Pfmrk inhibitors or Hedgehog pathway targets) using fluorescence polarization assays. Include reference inhibitors like Hedgehog Antagonist VIII for comparison .
  • Cellular Permeability : Use Caco-2 cell monolayers to assess membrane penetration. Normalize results to low-permeability controls (e.g., mannitol) and high-permeability standards (e.g., propranolol) .
  • Off-Target Mitigation : Run counter-screens against unrelated enzymes (e.g., cytochrome P450 isoforms) and employ siRNA knockdowns to confirm target specificity .

How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound, particularly in modifying the cyclopropane or pyridine moieties?

Advanced Research Question

  • Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at the 4-fluorophenyl ring to enhance metabolic stability. Compare with analogs like N-[3-Fluoro-4-(indazolyloxy)phenyl]-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Pyridine Core Adjustments : Replace the 1-methyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target pockets .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to optimize hydrogen-bonding networks .

What analytical methods are critical for resolving discrepancies in biological data, such as conflicting IC50_{50}50​ values across different assay platforms?

Advanced Research Question

  • Assay Validation : Replicate experiments using orthogonal methods (e.g., SPR vs. fluorescence-based assays) and standardize buffer conditions (pH, ionic strength) .
  • Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers. Cross-reference with published protocols for similar carboxamide derivatives .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide) to identify trends in potency and selectivity .

How can metabolic stability and toxicity profiles be assessed preclinically, and what structural features contribute to susceptibility to hepatic clearance?

Advanced Research Question

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., hydroxylation at cyclopropane or pyridine rings) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates. Correlate inhibition with substituent lipophilicity (ClogP calculations) .
  • Toxicity Markers : Measure mitochondrial membrane potential (JC-1 dye) and ROS generation in HepG2 cells to predict hepatotoxicity .

What computational tools are recommended for predicting the binding mode of this compound to hypothetical targets, such as kinases or GPCRs?

Advanced Research Question

  • Molecular Docking : Use Glide (Schrödinger) or GOLD to simulate binding to kinase ATP pockets (e.g., CDK2 or MAPK). Validate with co-crystallized ligands from the PDB .
  • MD Simulations : Run 100-ns trajectories in Desmond to assess conformational stability of the cyclopropane ring in aqueous vs. lipid bilayer environments .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Phase) to align with known inhibitors (e.g., RGB-286147) and prioritize synthetic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.